5-fluoro-1H-benzimidazole-4-carboxylic acid
Overview
Description
5-Fluoro-1H-benzimidazole-4-carboxylic acid is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, some benzimidazole derivatives have been found to exert pronounced antiproliferative activity on tumor cell lines .
Biochemical Pathways
Benzimidazole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some benzimidazole derivatives have been found to exert pronounced antiproliferative activity on tumor cell lines .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzimidazole derivative.
Cellular Effects
Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazole derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 5-fluoro-1H-benzimidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with a carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Fluoro-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively
Scientific Research Applications
5-Fluoro-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development and biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the treatment of infections and cancer.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes .
Comparison with Similar Compounds
5-Fluoro-1H-benzimidazole-4-carboxylic acid can be compared with other fluorinated benzimidazole derivatives and similar heterocyclic compounds:
5-Fluoro-2-methyl-1H-benzimidazole: Similar in structure but with a methyl group instead of a carboxylic acid group, exhibiting different chemical and biological properties.
5-Fluoro-1H-indole-2-carboxylic acid: An indole derivative with a similar fluorine substitution, used in different applications due to the indole ring’s unique properties.
4-Fluoro-1,1’-biphenyl-4-carboxylic acid: A biphenyl derivative with a fluorine atom, used in materials science and pharmaceuticals.
The unique combination of the benzimidazole ring and the fluorine atom in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
5-fluoro-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDZANYHAKEIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669096 | |
Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-27-5 | |
Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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